Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate
Description
Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a partially saturated pyridine core (4,5-dihydropyridine) with multiple functional groups. Key structural elements include:
- 6-hydroxy group: Enhances hydrogen-bonding capacity and solubility.
- 4-[(3-methoxyphenyl)carbamoyl] substituent: A carbamoyl group linked to a 3-methoxyphenyl moiety, which may influence steric and electronic interactions.
- 2-methyl group: Contributes to steric hindrance and conformational stability.
- Methyl ester at position 3: A common functional group for modulating lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 4-[(3-methoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-9-14(16(21)23-3)12(8-13(19)17-9)15(20)18-10-5-4-6-11(7-10)22-2/h4-7,12H,8H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFXKPSUXSRSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=CC=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
Introduction of the methoxyphenyl group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the methoxyphenyl group is reacted with a halogenated precursor of the dihydropyridine ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing agents: PCC, DMP
Reducing agents: NaBH4, LiAlH4
Nucleophilic substitution reagents: Sodium ethoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological pathways and targets.
Medicine: If found to have therapeutic properties, it could be developed into a pharmaceutical agent for treating specific diseases or conditions.
Mechanism of Action
The mechanism by which Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor modulation: It could interact with cellular receptors, altering their signaling pathways and leading to changes in cellular function.
Pathway interference: The compound may interfere with specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Carboxylate Derivatives
Example 1 : Methyl 6-[(Cyclopropylmethyl)carbamoyl]-3-(2-formyl-4-hydroxy-5-methoxyphenyl)pyridine-2-carboxylate
- Structural Differences :
- Carbamoyl substituent : Cyclopropylmethyl vs. 3-methoxyphenyl.
- Additional groups : A formyl group at position 2 of the phenyl ring and a hydroxy group at position 3.
- The cyclopropylmethyl group may improve metabolic stability compared to aromatic substituents.
Example 2 : Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate
- Structural Differences :
- Ester group : Ethyl vs. methyl.
- Substituent at position 6 : 4-(methylthio)phenyl vs. hydroxy and carbamoyl groups.
- Impact: The methylthio group introduces sulfur-based hydrophobicity, altering membrane permeability.
Halogen-Substituted Analogues
Example : [(4-Chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
- Structural Differences :
- Halogen substituents : Bromine at position 5 vs. hydroxy and methyl groups in the target compound.
- Carbamoyl linkage : Attached to a chlorophenyl group.
- Antimicrobial activity is moderate to strong (Table 1), whereas the hydroxy group in the target compound may favor interactions with polar biological targets.
Table 1 : Biological Activity of Halogen-Substituted Analogues
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| [(4-Chlorophenyl)carbamoyl]methyl 5-bromo- | Moderate to Strong | Positive |
| [(4-Chlorophenyl)carbamoyl]methyl 5-chloro- | Moderate | Positive |
| [(4-Chlorophenyl)carbamoyl]methyl 5-fluoro- | Weak to Moderate | Negative |
Dihydrothieno-Pyridine Derivatives
Example : Methyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Structural Differences: Core structure: Dihydrothieno-pyridine vs. dihydropyridine. Substituents: A thiophene ring fused to pyridine, with a 3-methoxybenzamido group.
- Impact: The thiophene ring introduces sulfur atoms, which may alter electronic properties and redox stability.
Positional Isomers and Functional Group Variations
Example : Methyl 6-methoxy-5-methylpyridine-3-carboxylate
- Structural Differences :
- Position of substituents : Methoxy at position 6 vs. hydroxy at position 6 in the target compound.
- Lack of carbamoyl group : Simpler structure with fewer hydrogen-bonding sites.
- Impact: Methoxy groups are less polar than hydroxy groups, reducing solubility but increasing lipid bilayer penetration.
Key Findings and Uniqueness of the Target Compound
The uniqueness of Methyl 6-hydroxy-4-[(3-methoxyphenyl)carbamoyl]-2-methyl-4,5-dihydropyridine-3-carboxylate arises from:
Combination of Functional Groups : The simultaneous presence of hydroxy, carbamoyl, and methoxy groups creates a balance of polarity and steric effects, optimizing interactions with both hydrophilic and hydrophobic biological targets.
Synergistic Effects : The 3-methoxyphenyl carbamoyl group may confer selectivity for targets sensitive to aryl or methoxy motifs, such as G-protein-coupled receptors or cytochrome P450 enzymes.
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